2-(1-benzyl-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
2-(1-benzyl-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Benzylation: The indole core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Acylation: The benzylated indole is acylated with 3,4-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the benzyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the indole and the 3,4-dimethoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyl group could yield a benzaldehyde derivative, while reduction of the acetamide could yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(1-benzyl-1H-indol-3-yl)acetamide: Lacks the 3,4-dimethoxyphenyl group.
N-(3,4-dimethoxyphenyl)acetamide: Lacks the indole core.
1-benzyl-1H-indole: Lacks the acetamide and 3,4-dimethoxyphenyl groups.
Uniqueness
The presence of both the indole core and the 3,4-dimethoxyphenyl group in 2-(1-benzyl-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide may confer unique biological properties, making it a valuable compound for research and development.
Biological Activity
2-(1-benzyl-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic compound belonging to the indole derivative class. Its unique structural features, including a benzyl group attached to an indole core and an acetamide moiety linked to a dimethoxyphenyl group, suggest significant biological activity, particularly in the context of cancer research and drug development.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Indole Core : This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
- Benzylation : The indole core is benzylated using benzyl bromide in the presence of a base like potassium carbonate.
- Acylation : The benzylated indole is acylated with 3,4-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through binding, leading to potential therapeutic effects.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Here are some findings regarding its biological activity:
Anticancer Potential
Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa | 14.31 ± 0.90 | Significant inhibition of cell proliferation |
A549 | 8.55 ± 0.35 | Induction of apoptosis |
MCF-7 | 7.01 ± 0.60 | Inhibition of growth |
These results indicate that the compound may be effective in targeting multiple pathways involved in cancer cell survival and proliferation.
Comparison with Similar Compounds
The unique combination of structural elements in this compound enhances its biological activity compared to other indole derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(3,4-Dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide | Indole structure with dimethoxy substitution | Anticancer activity against multiple cell lines |
2-(1H-Indol-3-yl)-N-(4-methoxyphenyl)acetamide | Similar indole structure but different phenolic substitution | Exhibits antiproliferative effects |
1-Benzylindole derivatives | Benzyl group on indole | Various biological activities including anti-inflammatory effects |
The presence of both the indole core and the dimethoxyphenyl group contributes to its distinct electronic properties, enhancing interaction with biological targets.
Case Studies
Recent studies have explored the anticancer efficacy of this compound in various models:
- In Vitro Studies : In vitro assays demonstrated that treatment with this compound led to significant reductions in cell viability across several cancer types.
- Mechanistic Insights : Further investigations into its mechanism revealed that it may induce apoptosis through activation of caspase pathways and modulation of cell cycle regulators.
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-29-23-13-12-20(15-24(23)30-2)26-25(28)14-19-17-27(16-18-8-4-3-5-9-18)22-11-7-6-10-21(19)22/h3-13,15,17H,14,16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFJZIGNODHATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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